Spiranthesol

Description

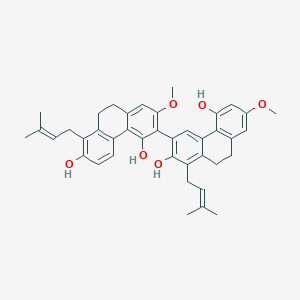

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C40H42O6 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

6-[2,5-dihydroxy-7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthren-3-yl]-7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol |

InChI |

InChI=1S/C40H42O6/c1-21(2)7-11-28-26-13-10-24-18-35(46-6)38(40(44)37(24)29(26)15-16-33(28)41)32-20-31-27(30(39(32)43)12-8-22(3)4)14-9-23-17-25(45-5)19-34(42)36(23)31/h7-8,15-20,41-44H,9-14H2,1-6H3 |

InChI Key |

HXPPUWDAQKHJLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)O)C4=C(C(=C5CCC6=C(C5=C4)C(=CC(=C6)OC)O)CC=C(C)C)O)OC)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Spiranthesol from Spiranthes sinensis: A Technical Guide to Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation of Spiranthesol, a dihydrophenanthrene found in the orchid Spiranthes sinensis. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow for researchers in natural product chemistry, pharmacology, and drug development. Spiranthes sinensis, a plant with a history in traditional medicine, is a known source of various bioactive compounds, including phenanthrenes, flavonoids, and coumarins, which have demonstrated anti-tumor, anti-inflammatory, and antioxidant activities.[1]

Overview of Chemical Constituents and Bioactivity

Spiranthes sinensis is a rich source of diverse phytochemicals.[1][2] Investigations have led to the isolation of flavonoids, homocyclotirucallane, dihydrophenanthrenes, and ferulic acid.[1][2] Among these, the phenanthrene derivatives are major constituents and are associated with the plant's notable biological activities.[1]

Experimental Protocol: Isolation of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of dihydrophenanthrenes from Spiranthes sinensis and related orchid species.

Plant Material Collection and Preparation

Fresh whole plants or roots of Spiranthes sinensis are collected and authenticated. The plant material is then washed, dried in the shade, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with an organic solvent.

-

Solvent: 95% Ethanol

-

Method: Maceration or Soxhlet extraction. The plant powder is soaked in ethanol at room temperature for a period of 72 hours with occasional stirring. This process is typically repeated three times to ensure complete extraction of the bioactive compounds.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation of the Crude Extract

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility.

-

Petroleum Ether Fractionation: The aqueous suspension is first extracted with petroleum ether to remove non-polar compounds such as fats and waxes.

-

Ethyl Acetate Fractionation: The remaining aqueous layer is then extracted with ethyl acetate. Dihydrophenanthrenes, including this compound, are known to be enriched in this fraction.[1]

-

n-Butanol Fractionation: Finally, the aqueous layer can be further extracted with n-butanol to isolate more polar compounds.

The ethyl acetate fraction, being rich in phenanthrenes, is collected and concentrated under reduced pressure.

Chromatographic Purification

The concentrated ethyl acetate fraction is subjected to multiple chromatographic steps to isolate pure this compound.

-

Stationary Phase: Silica gel (100-200 mesh)

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. The elution is started with a low polarity solvent system (e.g., n-hexane:ethyl acetate 9:1) and the polarity is gradually increased.

-

Fraction Collection: Fractions of a specific volume are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with a suitable staining reagent. Fractions with similar TLC profiles are pooled together.

The fractions containing this compound, as identified by TLC and preliminary spectroscopic analysis, are further purified using preparative HPLC.

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient system of methanol and water or acetonitrile and water is used.

-

Detection: UV detector set at a wavelength suitable for phenanthrenes (e.g., 254 nm).

-

Purification: The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

Quantitative Data

The biological activity of compounds isolated from Spiranthes sinensis has been evaluated in various studies. The following table summarizes the cytotoxic activity of some phenanthrene derivatives from the plant.

| Compound | Cell Line | Activity | IC50 Value (µM) |

| Spiranthesphenanthrene A | SGC-7901 (gastric cancer) | Cytotoxic | 23.5 ± 2.1 |

| Spiranthesphenanthrene A | HepG2 (hepatocellular carcinoma) | Cytotoxic | 30.2 ± 5.6 |

| Spiranthesphenanthrene A | B16-F10 (melanoma) | Cytotoxic | 19.0 ± 7.3 |

| Compound 7 (a phenanthrene) | SGC-7901 (gastric cancer) | Cytotoxic | 25.1 ± 3.4 |

| Compound 7 (a phenanthrene) | HepG2 (hepatocellular carcinoma) | Cytotoxic | 28.7 ± 4.5 |

| Compound 7 (a phenanthrene) | B16-F10 (melanoma) | Cytotoxic | 22.4 ± 6.2 |

| Cisplatin (Positive Control) | B16-F10 (melanoma) | Cytotoxic | >19.0 ± 7.3 |

Data sourced from a study on bioactive phenanthrenes from Spiranthes sinensis.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: Experimental Workflow for this compound Isolation.

Postulated Signaling Pathway Inhibition by Spiranthes sinensis Bioactives

While the specific signaling pathways targeted by this compound are not yet fully elucidated, studies on extracts of Spiranthes sinensis and related phenanthrenes suggest potential mechanisms of action, including the inhibition of inflammatory and cancer-related pathways. One study indicated that a phenanthrene from Spiranthes sinensis may inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Caption: Postulated Signaling Pathway Inhibition.

Conclusion

This compound, a dihydrophenanthrene from Spiranthes sinensis, represents a promising natural product for further investigation in drug discovery. The isolation protocol detailed in this whitepaper provides a robust framework for obtaining this compound for further chemical and biological studies. The summarized quantitative data on the cytotoxicity of related compounds highlights the potential of this class of molecules as anti-cancer agents. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound to fully understand its therapeutic potential.

References

The Occurrence and Analysis of Spiranthesol in Orchidaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, isolation, and quantification of Spiranthesol, a dihydrophenanthrene found within the Orchidaceae family. This document details the known distribution of the compound, presents methodologies for its analysis, and illustrates relevant biochemical and experimental workflows.

Natural Occurrence of this compound

This compound is a notable secondary metabolite belonging to the phenanthrene class of organic compounds. Its natural occurrence has been primarily identified in the orchid species Spiranthes sinensis (Pers.) Ames, a plant with a history of use in traditional medicine.[1][2] This species is also referred to by its synonym, Spiranthes australis (R.Br.) Lindl. The compound has been successfully isolated from both the aerial parts and roots of the plant.[3][4]

While the Orchidaceae family is rich in phenanthrenes and dihydrophenanthrenes, this compound's documented presence is specific to the Spiranthes genus. These compounds are of significant interest to researchers due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[1][5][6]

Quantitative Analysis

To date, specific quantitative data detailing the concentration of this compound (e.g., in mg/g of plant tissue) is not widely published. However, studies on the chemical constituents of Spiranthes sinensis provide context for the yield of related secondary metabolites. The concentration of these compounds can vary based on geographical location, harvesting time, and the specific plant part being analyzed.

The following table summarizes the reported yields for other major bioactive compounds isolated from Spiranthes sinensis, which can serve as a benchmark for expected concentrations of secondary metabolites.

| Compound Class | Compound Name | Plant Part | Extraction Method | Yield (mg/g dry weight) | Reference |

| Flavonoids | (Total) | Aerial Parts | 75% Ethanol with Ultrasound-Assisted Extraction (UAE) | 4.28 | [7] |

| Phenylpropanoids | Ferulic Acid | Aerial Parts | 75% Ethanol with UAE | 4.13 | [7] |

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound and related phenanthrenes from orchid plant material. These protocols are synthesized from established methods for phenanthrene analysis in Orchidaceae and other plant families.[8][9][10]

Extraction and Isolation of this compound

This protocol describes a general bioassay-guided approach for isolating this compound.

1. Plant Material Preparation:

- Collect whole plants of Spiranthes sinensis, including aerial parts and roots.

- Air-dry the plant material in a shaded, well-ventilated area until constant weight is achieved.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

- Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol at room temperature for 72 hours, with occasional agitation. Repeat this process three times.

- Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

- Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol.

- Phenanthrenes, including this compound, are typically enriched in the ethyl acetate fraction.[6][11]

- Concentrate the EtOAc-soluble fraction to dryness.

4. Chromatographic Purification:

- Subject the dried EtOAc fraction to silica gel column chromatography.

- Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., gradients of n-hexane-EtOAc from 100:0 to 0:100).

- Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a UV detector.

- Combine fractions that show similar TLC profiles.

- Further purify the target fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

Structural Identification

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula.[6][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.[3][12]

Quantitative Analysis by HPLC

This protocol details a validated HPLC method for the quantification of this compound, adapted from established methods for phenanthrene analysis.[10]

1. Instrumentation and Conditions:

- HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[8]

- Column: Reversed-phase C18 column (e.g., Zorbax Eclipse PLUS C18, 4.6 x 150 mm, 3.5 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

- Gradient Elution: A linear gradient starting from ~30% B, increasing to 100% B over 30 minutes, followed by a re-equilibration period.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection Wavelength: Monitor at the UV absorbance maximum for phenanthrenes (typically around 260 nm).

- Injection Volume: 10 µL.

2. Standard and Sample Preparation:

- Standard Stock Solution: Prepare a stock solution of purified this compound (1 mg/mL) in methanol.

- Calibration Curve: Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.5 to 50 µg/mL.

- Sample Solution: Accurately weigh 1 g of powdered plant material, extract with methanol using ultrasonication for 30 minutes, centrifuge, and filter the supernatant through a 0.45 µm syringe filter.

3. Method Validation: [10]

- Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.

- Limits of Detection (LOD) and Quantification (LOQ): Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

- Precision: Assess intra-day and inter-day precision by analyzing replicate injections of quality control samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be < 2%.

- Accuracy: Determine accuracy using a spike-and-recovery test, where known amounts of this compound standard are added to the plant extract. Recovery should typically be within the range of 95-105%.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the study of this compound.

Caption: Workflow for the isolation and identification of this compound.

Caption: Simplified upstream pathway for phenanthrene biosynthesis.

References

- 1. Pharmacological and Chemical Potential of Spiranthes sinensis (Orchidaceae): A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and Chemical Potential of Spiranthes sinensis (Orchidaceae): A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Homocyclotirucallane and two dihydrophenanthrenes from Spiranthes sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivity-Guided Isolation of Cytotoxic Phenanthrenes from Spiranthes sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cjm.ichem.md [cjm.ichem.md]

- 9. Identification of phenanthrene derivatives in Aerides rosea (Orchidaceae) using the combined systems HPLC-ESI-HRMS/MS and HPLC-DAD-MS-SPE-UV-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New dimeric phenanthrene and flavone from Spiranthes sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Spiranthesol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiranthesol, a phenanthrene derivative isolated from the orchid Spiranthes sinensis, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant intermediate compounds. The proposed pathway is primarily based on the well-established phenylpropanoid and stilbenoid pathways, which are known to be responsible for the formation of phenanthrenes in Orchidaceae. This guide also includes detailed experimental protocols for key enzymes and methodologies for pathway elucidation, along with a quantitative summary of related compounds found in Spiranthes sinensis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, leading to the formation of a stilbene or bibenzyl precursor, which then undergoes intramolecular oxidative coupling to form the characteristic phenanthrene ring structure. Subsequent enzymatic modifications, such as hydroxylation and methylation, likely lead to the final structure of this compound.

Phenylpropanoid Pathway: Formation of Cinnamic Acid Derivatives

The pathway initiates with the amino acid L-phenylalanine , which is converted to cinnamic acid and its derivatives through the action of a series of well-characterized enzymes.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, a pivotal entry point into the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central precursor for various downstream secondary metabolites.

Stilbenoid/Bibenzyl Pathway: Formation of the Stilbene Backbone

The formation of the stilbene or bibenzyl backbone is a critical step. While the direct precursor to this compound is not definitively known, studies on other orchid phenanthrenes suggest the involvement of a stilbene synthase-like enzyme. It is proposed that a bibenzyl precursor, 3,3',5-trihydroxybibenzyl, is an intermediate in the biosynthesis of 9,10-dihydrophenanthrenes in orchids[1].

-

Stilbene/Bibenzyl Synthase (STS/BBS): This polyketide synthase catalyzes the condensation of one molecule of a phenylpropanoid-CoA ester (e.g., p-coumaroyl-CoA or dihydro-m-coumaroyl-CoA) with three molecules of malonyl-CoA to form a stilbene or bibenzyl scaffold[1]. The specific synthase in Spiranthes sinensis would determine the initial hydroxylation pattern of the resulting stilbenoid.

Oxidative Coupling and Tailoring: Formation of the Phenanthrene Core and Final Modifications

The final steps in the biosynthesis of this compound involve the formation of the phenanthrene ring and subsequent modifications.

-

Oxidative Coupling: The stilbene or bibenzyl precursor is believed to undergo an intramolecular oxidative coupling reaction to form the 9,10-dihydrophenanthrene or phenanthrene core. This reaction is likely catalyzed by a specific oxidase or peroxidase.

-

Tailoring Enzymes: The basic phenanthrene skeleton is then likely modified by a series of tailoring enzymes to yield this compound. These modifications may include:

-

Hydroxylases (e.g., Cytochrome P450s): Introduction of hydroxyl groups at specific positions on the phenanthrene ring.

-

O-Methyltransferases (OMTs): Methylation of hydroxyl groups to form methoxy groups.

-

Based on the structure of this compound (9,9',10,10'-tetrahydro-2',7-dimethoxy-1,8'-bis(3-methyl-2-buten-1-yl)-[3,3'-biphenanthrene]-2,4',5,7'-tetrol), the pathway is likely more complex, involving dimerization and prenylation. However, due to the lack of specific studies on this compound biosynthesis, the exact sequence of these events remains to be elucidated.

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the putative biosynthetic pathway leading to a generic phenanthrene core, which is the likely precursor to this compound.

Caption: Putative biosynthetic pathway of this compound, starting from L-phenylalanine.

Quantitative Data

Currently, there is a lack of specific quantitative data on the enzyme kinetics and metabolite concentrations directly related to the biosynthesis of this compound. However, studies on related compounds in other orchids and the analysis of secondary metabolites in Spiranthes sinensis provide some context.

Table 1: Secondary Metabolites Identified in Spiranthes sinensis

| Compound Class | Example Compounds | Reference |

| Phenanthrenes | This compound, Spiranthoquinone, Orchinol | [2] |

| Dihydrophenanthrenes | Various derivatives | [2] |

| Flavonoids | Luteolin, Apigenin | [2] |

| Steroids | β-Sitosterol | [2] |

| Coumarins | Scopoletin | [2] |

Experimental Protocols

Elucidating the biosynthetic pathway of this compound would require a combination of enzymatic assays, radiolabeling studies, and molecular biology techniques. The following are detailed methodologies for key experiments.

General Experimental Workflow

Caption: A general experimental workflow for elucidating the biosynthetic pathway of this compound.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Objective: To determine the activity of PAL in crude protein extracts from Spiranthes sinensis.

Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which can be monitored spectrophotometrically by the increase in absorbance at 290 nm.

Protocol:

-

Enzyme Extraction:

-

Homogenize 1 g of fresh plant tissue (e.g., leaves or roots) in 5 mL of ice-cold extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol and polyvinylpyrrolidone).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

800 µL of 0.1 M sodium borate buffer (pH 8.8)

-

100 µL of 60 mM L-phenylalanine

-

100 µL of crude enzyme extract

-

-

-

Reaction and Measurement:

-

Incubate the reaction mixture at 40°C.

-

Measure the increase in absorbance at 290 nm at regular intervals (e.g., every 5 minutes for 30 minutes) using a spectrophotometer.

-

A control reaction without the enzyme extract should be run in parallel.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute.

-

Use the molar extinction coefficient of trans-cinnamic acid (ε = 9630 M⁻¹ cm⁻¹) to determine the enzyme activity, typically expressed as µmol of cinnamic acid formed per minute per mg of protein.

-

Stilbene Synthase (STS) Enzyme Assay

Objective: To detect and quantify the activity of stilbene synthase in protein extracts.

Principle: STS catalyzes the formation of a stilbene (e.g., resveratrol) from a cinnamoyl-CoA derivative and malonyl-CoA. The product can be extracted and quantified by HPLC.

Protocol:

-

Enzyme Extraction:

-

Follow a similar extraction procedure as for PAL, using an appropriate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, with additives like dithiothreitol).

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

50 µL of 0.1 M potassium phosphate buffer (pH 7.5)

-

10 µL of 100 µM p-coumaroyl-CoA

-

10 µL of 2 mM [¹⁴C]malonyl-CoA (for radioactive detection) or non-labeled malonyl-CoA (for HPLC-UV detection)

-

30 µL of enzyme extract

-

-

-

Reaction and Product Extraction:

-

Incubate the mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the product with 200 µL of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness and redissolve the residue in a small volume of methanol.

-

-

Analysis:

-

Analyze the product by reverse-phase HPLC with UV detection (e.g., at 306 nm for resveratrol) or by liquid scintillation counting if radiolabeled malonyl-CoA was used.

-

Compare the retention time and UV spectrum with an authentic standard of the expected stilbene product.

-

Radiolabeling Feeding Experiments

Objective: To trace the incorporation of precursors into this compound and its intermediates.

Principle: A radiolabeled precursor (e.g., [¹⁴C]L-phenylalanine) is supplied to the plant tissue, and the distribution of the radiolabel in downstream metabolites is analyzed over time.

Protocol:

-

Precursor Administration:

-

Prepare a solution of [U-¹⁴C]L-phenylalanine in a suitable buffer or sterile water.

-

Administer the labeled precursor to sterile plant cultures or detached plant parts (e.g., leaves, stems) through the cut surface or by injection.

-

-

Incubation:

-

Incubate the plant material under controlled conditions (light, temperature) for various time points (e.g., 2, 6, 12, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, harvest the tissue and immediately freeze it in liquid nitrogen to quench metabolism.

-

Extract the metabolites using a suitable solvent system (e.g., methanol/water).

-

-

Analysis:

-

Separate the extracted metabolites using techniques like thin-layer chromatography (TLC) or HPLC.

-

Detect the radioactive compounds using autoradiography (for TLC) or a radio-detector coupled to the HPLC.

-

Identify the labeled compounds by co-chromatography with authentic standards and by spectroscopic methods (LC-MS, NMR) after purification.

-

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To confirm the function of a candidate gene (e.g., a putative O-methyltransferase or cytochrome P450) identified through transcriptome analysis.

Principle: The candidate gene is cloned and expressed in a heterologous host system (e.g., E. coli or yeast), and the resulting recombinant protein is purified and its enzymatic activity is assayed in vitro.

Protocol:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the candidate gene from Spiranthes sinensis cDNA.

-

Clone the gene into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast) containing an inducible promoter and a purification tag (e.g., His-tag).

-

-

Heterologous Expression:

-

Transform the expression construct into the appropriate host cells.

-

Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or galactose for yeast).

-

-

Protein Purification:

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Assess the purity of the protein by SDS-PAGE.

-

-

Enzyme Assay:

-

Perform an in vitro enzyme assay using the purified protein and the putative substrate(s). For example, for an OMT, the assay would include the hydroxylated phenanthrene precursor and S-adenosyl-L-methionine (SAM).

-

Analyze the reaction products by HPLC or LC-MS to confirm the enzymatic conversion.

-

Conclusion

While the complete biosynthetic pathway of this compound remains to be fully elucidated, this guide provides a robust framework based on current knowledge of phenanthrene biosynthesis in orchids. The proposed pathway, originating from the phenylpropanoid and stilbenoid pathways, offers a clear direction for future research. The experimental protocols detailed herein provide the necessary tools for researchers to investigate the specific enzymes and intermediates involved in this compound formation in Spiranthes sinensis. Further studies, particularly those involving transcriptome analysis coupled with metabolomics and functional characterization of candidate genes, will be essential to unravel the precise molecular mechanisms underlying the biosynthesis of this intriguing natural product. This knowledge will be invaluable for its sustainable production and for the exploration of its therapeutic potential.

References

Spiranthesol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Identifier | Value |

| CAS Number | 125263-69-6 |

| Molecular Formula | C40H42O6 |

Executive Summary

Spiranthesol is a naturally occurring phenanthrene derivative isolated from the orchid Spiranthes sinensis. While its structure has been elucidated, publicly available scientific literature, including the original 1990 isolation paper, does not contain specific data on its biological activity, associated experimental protocols, or implicated signaling pathways. This guide provides the foundational chemical information for this compound and, to address the core requirements of an in-depth technical overview, presents a comprehensive analysis of closely related phenanthrene compounds isolated from the same plant source. The data herein on analogous compounds, particularly regarding cytotoxicity and potential mechanisms of action, offers a valuable proxy for understanding the potential therapeutic relevance of this class of molecules.

Biological Activity of Related Phenanthrenes from Spiranthes sinensis

While specific bioactivity data for this compound is not available, numerous other phenanthrene derivatives have been isolated from Spiranthes sinensis and evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for representative compounds from this class.

Table 1: Cytotoxicity of Phenanthrenes Isolated from Spiranthes sinensis

| Compound | Cell Line | IC50 (µM) |

| Spiranthesphenanthrene A | SGC-7901 (human gastric carcinoma) | 25.3 ± 4.2 |

| HepG2 (human hepatoma) | 30.2 ± 5.6 | |

| B16-F10 (murine melanoma) | 19.0 ± 7.3 | |

| Compound 7 | SGC-7901 (human gastric carcinoma) | 28.9 ± 3.8 |

| HepG2 (human hepatoma) | 26.5 ± 2.9 | |

| B16-F10 (murine melanoma) | 22.1 ± 4.5 | |

| Cisplatin (Positive Control) | B16-F10 (murine melanoma) | > 50 |

Experimental Protocols

The following methodologies are based on the protocols described for the isolation and evaluation of cytotoxic phenanthrenes from Spiranthes sinensis.

Extraction and Isolation

-

Plant Material : Dried whole plants of Spiranthes sinensis are powdered.

-

Extraction : The powdered material is extracted with 95% ethanol at 85°C for 2 hours, a process repeated five times. The resulting extract is concentrated under reduced pressure.

-

Partitioning : The residue is suspended in distilled water and successively partitioned with petroleum ether (PE), ethyl acetate (EtOAc), and n-butanol (n-BuOH) to yield corresponding extracts.

-

Chromatographic Separation : The active extracts (typically PE and EtOAc) are subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification : Fractions showing promising activity are further purified by repeated column chromatography (silica gel, Sephadex LH-20) and semi-preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture : Human cancer cell lines (e.g., SGC-7901, HepG2) and murine melanoma cells (B16-F10) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.

-

Compound Treatment : The cells are then treated with various concentrations of the test compounds for 48 hours.

-

MTT Incubation : After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization : The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow

Caption: Isolation and Bioactivity Screening Workflow.

Potential Signaling Pathway: Epithelial-Mesenchymal Transition (EMT)

For spiranthesphenanthrene A, a phenanthrene from Spiranthes sinensis, studies have indicated an inhibitory effect on the migration of B16-F10 cancer cells. This effect is potentially mediated through the inhibition of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis. The study observed an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers N-cadherin and vimentin, along with a reduction in the transcription factor Snail. While this has not been demonstrated for this compound specifically, it points to a potential mechanism of action for this class of compounds.

Caption: Putative EMT Inhibitory Pathway.

Spectroscopic Profile of Spiranthesol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Spiranthesol, a naturally occurring dihydrophenanthrene derivative isolated from Spiranthes sinensis (Pers.) Ames var. amoena (M. Bieberson) HARA. The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. This document presents the key spectroscopic data in a structured format to facilitate its use in research and drug development.

Mass Spectrometry (MS) Data

The molecular formula of this compound has been determined as C₂₇H₂₈O₄. High-resolution mass spectrometry (HR-MS) established the exact mass, providing crucial information for its structural determination.

Table 1: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Formula |

| [M]⁺ | 416.1988 | C₂₇H₂₈O₄ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structure of this compound was further elucidated using ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data

The proton NMR spectrum provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and connectivity.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.88 | d | 8.5 |

| H-3 | 6.64 | d | 2.5 |

| H-4 | 6.78 | dd | 8.5, 2.5 |

| H-5 | 6.95 | s | |

| H-8 | 6.48 | s | |

| H-9 | 3.70 | m | |

| H-10α | 2.85 | m | |

| H-10β | 2.65 | m | |

| H-1' | 3.35 | d | 7.0 |

| H-2' | 5.25 | t | 7.0 |

| H-4' | 1.82 | s | |

| H-5' | 1.68 | s | |

| 2-OMe | 3.89 | s | |

| 7-OMe | 3.85 | s |

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 112.4 |

| C-2 | 160.5 |

| C-3 | 102.5 |

| C-4 | 124.0 |

| C-4a | 116.8 |

| C-4b | 138.2 |

| C-5 | 108.2 |

| C-6 | 158.0 |

| C-7 | 155.4 |

| C-8 | 105.8 |

| C-8a | 129.2 |

| C-9 | 30.1 |

| C-10 | 29.5 |

| C-10a | 115.5 |

| C-1' | 22.4 |

| C-2' | 122.8 |

| C-3' | 132.5 |

| C-4' | 25.7 |

| C-5' | 17.9 |

| 2-OMe | 55.3 |

| 7-OMe | 55.2 |

Experimental Protocols

The spectroscopic data presented above were obtained following standard laboratory procedures for the isolation and structural elucidation of natural products.

Isolation of this compound

This compound was isolated from the roots of Spiranthes sinensis (PERS.) AMES var. amoena (M. BIEBERSON) HARA. The general procedure involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

-

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), for purification.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra (HR-MS) were recorded on a double-focusing mass spectrometer.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts were referenced to the residual solvent peak.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic methods.

Caption: Workflow for the isolation and structural elucidation of this compound.

Bioactivity Screening of Spilanthol: A Technical Guide

Disclaimer: Initial searches for "Spiranthesol" did not yield any relevant scientific data. It is highly probable that this is a misspelling of "Spilanthol," a well-researched bioactive compound. This guide will, therefore, focus on the bioactivity screening of Spilanthol.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies used to screen the bioactivity of Spilanthol, a key bioactive N-alkylamide found in plants such as Acmella oleracea. The document outlines experimental protocols for assessing its anti-inflammatory, analgesic, and cytotoxic properties, and presents quantitative data from various studies. Furthermore, it visualizes the key signaling pathways modulated by Spilanthol.

Quantitative Bioactivity Data of Spilanthol

The following tables summarize the quantitative data on the bioactivity of Spilanthol from various experimental models.

Table 1: Anti-Inflammatory Activity of Spilanthol

| Assay | Model System | Parameter | Result | Reference |

| Arachidonic Acid Model | In vivo (mouse ear) | Anti-inflammatory effect | ED₅₀ = 1.2 mg/ear | [1] |

| Phorbol Myristate Acetate Model | In vivo (mouse ear) | Anti-inflammatory effect | ED₅₀ = 1.3 mg/ear | [1] |

| Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | Inhibition of NO production | 60% inhibition at 90 µM, 20% at 360 µM | [2] |

Table 2: Cytotoxicity of Spilanthol

| Cell Line | Assay | Parameter | Result | Reference |

| HEK293 (Human Embryonic Kidney) | MTT Assay | Cytotoxicity | IC₅₀ = 260 µg/mL | [3] |

| K562 (Human Myelogenous Leukemia) | MTT Assay | Cytotoxicity | IC₅₀ = 29.1 µg/mL (for S. acmella extract) | [4] |

| HeLa (Human Cervix Adenocarcinoma) | MTT Assay | Cytotoxicity | IC₅₀ = 48.8 µg/mL (for S. acmella extract) | [4] |

Table 3: Antimalarial Activity of Spilanthol

| Plasmodium falciparum Strain | Assay | Parameter | Result | Reference |

| PFB Strain (Brazil) | In vitro | Antimalarial activity | IC₅₀ in the range of 5.8-41.4 µg/mL | [3] |

| K1 Strain (Thailand, Chloroquine-resistant) | In vitro | Antimalarial activity | IC₅₀ in the range of 5.8-41.4 µg/mL | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the bioactivity screening of Spilanthol.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of Spilanthol to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Spilanthol

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[5]

-

Treatment: Pre-treat the cells with various concentrations of Spilanthol for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5]

-

Nitrite Measurement:

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition of NO production is determined by comparing the results of Spilanthol-treated cells with those of LPS-stimulated cells without treatment.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This model assesses the acute anti-inflammatory activity of Spilanthol in rats or mice.

Materials:

-

Wistar rats or Swiss albino mice

-

1% Carrageenan solution in saline

-

Spilanthol

-

Positive control (e.g., Indomethacin, 5 mg/kg)[6]

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into control, standard, and test groups.

-

Drug Administration: Administer Spilanthol (at different doses) or the standard drug intraperitoneally 30 minutes before carrageenan injection.[6]

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[6]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[6][7]

-

Data Analysis: The degree of edema is calculated by the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the test groups with the control group.

Analgesic Activity Assay: Acetic Acid-Induced Writhing Test

This test evaluates the peripheral analgesic activity of Spilanthol in mice.

Materials:

-

Swiss albino mice

-

0.6% or 1% Acetic acid solution[8]

-

Spilanthol

-

Standard analgesic drug (e.g., Acetylsalicylic acid)

Procedure:

-

Animal Acclimatization and Grouping: Similar to the paw edema model.

-

Drug Administration: Administer Spilanthol or the standard drug orally or intraperitoneally 30-60 minutes before the acetic acid injection.

-

Induction of Writhing: Inject 1 mL of the acetic acid solution per 100g of body weight intraperitoneally to each mouse.[8]

-

Observation: Place each mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes, starting 5 minutes after the acetic acid injection.[8]

-

Data Analysis: Calculate the percentage of protection from writhing by comparing the number of writhes in the test and standard groups with the control group.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Selected cancer or normal cell lines (e.g., HEK293, HeLa, K562)

-

Complete culture medium

-

Spilanthol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[9]

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[3]

-

Treatment: Treat the cells with various concentrations of Spilanthol and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution to each well and incubate for 3 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm with a reference wavelength of 630 nm.[9][10]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of Spilanthol that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Spilanthol exerts its bioactivities by modulating key signaling pathways involved in inflammation and other cellular processes.

Inhibition of the NF-κB Signaling Pathway

Spilanthol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[3][11] By preventing the phosphorylation and subsequent degradation of IκB, Spilanthol blocks the translocation of NF-κB into the nucleus. This leads to the downregulation of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[3][11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Topical Spilanthol Inhibits MAPK Signaling and Ameliorates Allergic Inflammation in DNCB-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

In Vitro Antioxidant Potential of Spiranthes sinensis Extracts: A Technical Guide

This technical guide provides an in-depth overview of the in vitro antioxidant potential of extracts from Spiranthes sinensis. The information is targeted towards researchers, scientists, and drug development professionals interested in the therapeutic properties of this traditional medicinal herb. This document summarizes key quantitative data, details experimental protocols for major antioxidant assays, and visualizes experimental workflows and antioxidant mechanisms.

Quantitative Antioxidant Activity

The antioxidant capacity of Spiranthes sinensis extracts has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings, providing a comparative view of the extract's efficacy in different antioxidant tests.

Table 1: IC50 Values of Spiranthes sinensis Ethanol Extract with Ultrasound-Assisted Extraction (E+U)

| Assay | IC50 Value (mg/mL) |

| DPPH Radical Scavenging Activity | 0.47[1][2] |

| Metal Chelating Activity | 0.205[1][2] |

Table 2: Radical Scavenging and Chelating Ability at a Specific Concentration

| Assay | Concentration (mg/mL) | Activity (%) |

| DPPH Radical Scavenging Ability | 1.2 | 92[1] |

| Metal-Ion Chelating Ability | 1.2 | 92[1][2] |

Table 3: Total Antioxidant Capacity

| Extract/Standard | Concentration (mg/mL) | Total Antioxidant Ability (%) |

| S. sinensis E+U Extract | 1.0 | 42.0[1] |

| Trolox (Standard) | 1.0 | 93[1][2] |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard methods cited in the literature for assessing the antioxidant potential of plant extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep purple to yellow, which is measured spectrophotometrically.

Principle: The antioxidant (A-H) donates a hydrogen atom to the DPPH radical, resulting in the formation of the reduced, non-radical form DPPH-H and the antioxidant radical (A•).

(DPPH•) + (A-H) → DPPH-H + (A•)

Procedure:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol and stored in a light-protected container.[3][4]

-

Sample Preparation: The Spiranthes sinensis extract is dissolved in a suitable solvent (e.g., methanol) to prepare various concentrations.

-

Reaction Mixture: A defined volume of the extract at different concentrations is mixed with a fixed volume of the DPPH solution.[3] A control is prepared with the solvent and DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[3][5]

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[3][6]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Metal Chelating Assay

This assay determines the ability of an antioxidant to chelate ferrous ions (Fe²⁺). Ferrozine can form a stable, colored complex with Fe²⁺. In the presence of a chelating agent, the formation of this complex is disrupted, leading to a decrease in color intensity.

Principle: The antioxidant compound chelates the ferrous ion, preventing it from binding with ferrozine and forming the colored complex.

Procedure:

-

Reaction Mixture: The Spiranthes sinensis extract at various concentrations is mixed with a solution of ferrous chloride.

-

Initiation of Reaction: Ferrozine solution is added to the mixture to initiate the complex formation.

-

Incubation: The mixture is incubated at room temperature for a short period.

-

Absorbance Measurement: The absorbance of the ferrozine-Fe²⁺ complex is measured at a specific wavelength (typically around 562 nm).

-

Calculation: The percentage of metal chelating activity is calculated by comparing the absorbance of the sample to that of a control.

Total Antioxidant Capacity (ABTS Assay)

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.

Principle: The antioxidant donates an electron or hydrogen atom to the ABTS•⁺, neutralizing it and causing a reduction in absorbance.

Procedure:

-

Generation of ABTS•⁺: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7]

-

Dilution of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

-

Reaction Mixture: A small volume of the Spiranthes sinensis extract at different concentrations is added to a larger volume of the diluted ABTS•⁺ solution.[7]

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.[1][7]

-

Absorbance Measurement: The absorbance is measured at 734 nm.[1][7]

-

Calculation: The total antioxidant activity is calculated as the percentage of inhibition of the ABTS•⁺ radical.

Visualizations

The following diagrams illustrate the general workflow of in vitro antioxidant assays and the fundamental mechanism of radical scavenging.

Caption: General workflow for in vitro antioxidant assays.

Caption: Mechanism of hydrogen atom transfer in radical scavenging.

References

- 1. In Vitro Antioxidant Activities, Free Radical Scavenging Capacity, and Tyrosinase Inhibitory of Flavonoid Compounds and Ferulic Acid from Spiranthes sinensis (Pers.) Ames - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. In-Vitro Antioxidant Potential of Beta-Sitosterol: A Preface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Spilanthol and Spinasterol

Disclaimer: The initial query for "Spiranthesol" did not yield specific results. Based on available scientific literature, it is highly probable that this was a typographical error for "Spilanthol" or "Spinasterol," both of which possess well-documented anti-inflammatory properties. This guide provides a comprehensive overview of the anti-inflammatory effects of both Spilanthol and Spinasterol, intended for researchers, scientists, and drug development professionals.

Spilanthol: A Bioactive N-alkamide

Spilanthol is the major pungent bioactive compound found in Spilanthes acmella (also known as Acmella oleracea), a plant traditionally used for its analgesic and anti-inflammatory effects.

Quantitative Anti-inflammatory Data

The following table summarizes the quantitative data on the anti-inflammatory effects of Spilanthol from various in vitro and in vivo studies.

| Assay/Model | Target | Effect | Concentration/Dose | Cell Line/Animal Model | Reference |

| In vitro | 5-Lipoxygenase (5-LO) | Inhibition | IC50 = 50 μM | - | [1] |

| In vitro | Nitric Oxide (NO) Production | Inhibition | 90 µM and 180 µM | RAW 264.7 macrophages | [2] |

| In vitro | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduction | Dose-dependent | RAW 264.7 macrophages | [3][4] |

| In vitro | COX-2 and iNOS Expression | Downregulation | - | RAW 264.7 macrophages | [1][4] |

| In vivo | Atopic Dermatitis | Amelioration of skin lesions | 5 mg/kg | DNCB-induced mice | [2] |

| In vivo | Obesity-related Inflammation | Prevention | 5 mg/kg and 10 mg/kg | Pre-adipocytes | [2] |

Mechanism of Action

Spilanthol exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.[2] By inhibiting these pathways, Spilanthol suppresses the expression of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines.

Experimental Protocols

This protocol outlines a general procedure for assessing the anti-inflammatory effects of Spilanthol on lipopolysaccharide (LPS)-stimulated murine macrophages.

Detailed Steps:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Spilanthol (e.g., 10-100 µM). The cells are pre-treated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without Spilanthol) and a negative control group (without LPS) are included. The plates are incubated for another 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.

Spinasterol: A Plant-derived Phytosterol

α-Spinasterol is a phytosterol found in various plants, including spinach, and has demonstrated significant anti-inflammatory properties.

Quantitative Anti-inflammatory Data

The following table summarizes the quantitative data on the anti-inflammatory effects of Spinasterol.

| Assay/Model | Target | Effect | Concentration/Dose | Cell Line/Animal Model | Reference |

| In vivo | Inflammatory Cell Infiltration | Reduction | 0.001-10 mg/kg (i.p. or i.g.) | LPS-injected mice | [4] |

| In vitro | Nitric Oxide (NO) Production | Suppression | - | BV2 microglia | [5][6] |

| In vitro | Prostaglandin E2 (PGE₂) Production | Suppression | - | BV2 microglia | [5][6] |

| In vitro | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Suppression | - | BV2 microglia | [5][6] |

Mechanism of Action

Spinasterol's anti-inflammatory activity is associated with the upregulation of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory functions.[5][6] It also appears to modulate the extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols

This protocol provides a general framework for evaluating the anti-inflammatory effects of Spinasterol in a mouse model of acute inflammation.

Detailed Steps:

-

Animal Acclimatization: Male C57BL/6 mice (8-12 weeks old) are acclimatized for at least one week before the experiment.

-

Treatment: Mice are randomly divided into groups: a control group, an LPS group, and LPS + Spinasterol treatment groups. Spinasterol is administered intraperitoneally (i.p.) or orally (i.g.) at various doses (e.g., 0.001-10 mg/kg) one hour before LPS injection.

-

Induction of Peritonitis: Peritonitis is induced by an i.p. injection of LPS (e.g., 10 mg/kg).[7]

-

Sample Collection: Four to six hours after LPS injection, mice are euthanized, and the peritoneal cavity is washed with sterile PBS to collect peritoneal lavage fluid.

-

Cell Count and Differentiation: The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer. Differential cell counts (neutrophils and mononuclear cells) are performed on cytospin preparations stained with a suitable stain (e.g., Giemsa).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the peritoneal fluid are quantified using ELISA kits.

This technical guide provides a foundational understanding of the anti-inflammatory properties of Spilanthol and Spinasterol, offering valuable insights for further research and development in the field of anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential Antioxidant and Anti-Inflammatory Effects of Spilanthes acmella and Its Health Beneficial Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effect of spilanthol from Spilanthes acmella on murine macrophage by down-regulating LPS-induced inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytoprotective and anti-inflammatory effects of spinasterol via the induction of heme oxygenase-1 in murine hippocampal and microglial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.skku.edu [pure.skku.edu]

- 7. mdpi.com [mdpi.com]

Preliminary Cytotoxic Studies of Spiranthesol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary cytotoxic studies of Spiranthesol, a phenanthrene compound isolated from the orchid Spiranthes sinensis. The data presented herein is based on the cytotoxic activities of phenanthrenes derived from this plant, offering insights into their potential as anti-cancer agents.

Executive Summary

Recent investigations into the bioactive compounds of Spiranthes sinensis have identified a series of phenanthrenes with notable cytotoxic effects against various cancer cell lines. This document summarizes the key findings, including quantitative cytotoxicity data, detailed experimental protocols, and the putative mechanisms of action. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel oncology therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and related phenanthrenes isolated from Spiranthes sinensis was evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of these compounds. The results are summarized in the tables below.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Related Compounds

| Compound | SGC-7901 (Gastric Cancer) | HepG2 (Hepatocellular Carcinoma) | B16-F10 (Melanoma) |

| Spiranthesphenanthrene A | 25.1 ± 3.2 µM | 30.2 ± 5.6 µM | 19.0 ± 7.3 µM |

| Compound 7 (a related phenanthrene) | 22.5 ± 4.1 µM | 28.9 ± 6.8 µM | 20.5 ± 5.5 µM |

| Cisplatin (Positive Control) | Not Reported | Not Reported | >19.0 µM |

Data derived from studies on phenanthrenes isolated from Spiranthes sinensis, with Spiranthesphenanthrene A being a key identified cytotoxic agent likely related to this compound.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary cytotoxic evaluation of this compound and its analogues.

Cell Lines and Culture

-

Cell Lines:

-

SGC-7901 (human gastric adenocarcinoma)

-

HepG2 (human hepatocellular carcinoma)

-

B16-F10 (murine melanoma)

-

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds for 48 hours.

-

MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Wound Healing Assay

To assess the effect of the compounds on cancer cell migration, a wound healing assay was performed.[1][2]

-

Cell Monolayer: B16-F10 cells were grown to confluence in 6-well plates.

-

Scratch Wound: A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.

-

Compound Treatment: The cells were washed with PBS to remove debris and then incubated with different concentrations of the test compound.

-

Image Acquisition: Images of the scratch were captured at 0 and 24 hours.

-

Migration Analysis: The closure of the wound was quantified to determine the extent of cell migration.

Western Blot Analysis

Western blotting was used to investigate the effect of the compounds on proteins involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2]

-

Protein Extraction: B16-F10 cells were treated with the test compound for 24 hours. Total protein was then extracted using RIPA lysis buffer.

-

Protein Quantification: The protein concentration was determined using the BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against E-cadherin, N-cadherin, Vimentin, and Snail, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by this compound and related compounds.

Caption: Workflow for assessing the cytotoxic and anti-migratory effects of this compound.

Caption: this compound's proposed inhibitory effect on the EMT signaling pathway.

Conclusion

The preliminary data on this compound and related phenanthrenes from Spiranthes sinensis demonstrate significant cytotoxic activity against multiple cancer cell lines. The mechanism of action appears to involve the inhibition of cell migration through the modulation of key proteins in the epithelial-mesenchymal transition pathway. These findings warrant further investigation into the therapeutic potential of this compound as a novel anti-cancer agent. Future studies should focus on elucidating the precise molecular targets and evaluating its efficacy and safety in preclinical in vivo models.

References

Spiranthesol: A Dimeric Phenanthrene with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spiranthesol is a naturally occurring dimeric phenanthrene that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the phenanthrene class of polycyclic aromatic hydrocarbons, this compound shares a core three-ring structure but possesses a more complex dimeric arrangement, setting it apart from its simpler relatives. This guide provides a comprehensive overview of this compound, its chemical properties, its relationship to other phenanthrenes, its biological activities, and the experimental protocols for its study.

Chemical Profile of this compound

This compound is a dimeric dihydrophenanthrene derivative. Its formal chemical name is 9,9',10,10'-tetrahydro-2',7-dimethoxy-1,8'-bis(3-methyl-2-buten-1-yl)-[3,3'-Biphenanthrene]-2,4',5,7'-tetrol[1].

| Property | Value | Source |

| Molecular Formula | C40H42O6 | [1][2] |

| Molecular Weight | 618.76 g/mol | [1] |

| CAS Number | 125263-69-6 | [1] |

| IUPAC Name | 9,9',10,10'-tetrahydro-2',7-dimethoxy-1,8'-bis(3-methyl-2-buten-1-yl)-[3,3'-Biphenanthrene]-2,4',5,7'-tetrol | [1] |

Relationship to Other Phenanthrenes

Phenanthrenes are a class of polycyclic aromatic hydrocarbons composed of three fused benzene rings[3]. This structural motif is found in a variety of natural and synthetic compounds with diverse biological activities[3]. Phenanthrene derivatives are notably abundant in the Orchidaceae family of plants[3].

This compound is distinguished from simpler phenanthrenes by its dimeric nature, meaning it is composed of two phenanthrene units linked together. It is specifically a dihydrophenanthrene, indicating that one of the double bonds in the phenanthrene core is saturated. The presence of methoxy, hydroxyl, and prenyl (3-methyl-2-buten-1-yl) functional groups further contributes to its unique chemical properties and biological activity.

Spiranthes sinensis, the plant from which this compound is isolated, is a rich source of various phenanthrene derivatives. Research has led to the isolation of several other phenanthrenes from this plant, including newly identified compounds such as spiranthesphenanthrenes A-F, alongside other known phenanthrenes, bibenzyls, flavonoids, and simple phenolic compounds. This co-existence allows for comparative studies of their biological effects.

Biological Activity of this compound and Related Phenanthrenes

While specific quantitative biological activity data for this compound remains to be extensively published, studies on extracts of Spiranthes sinensis and other isolated phenanthrenes from this plant have revealed significant cytotoxic activity against various cancer cell lines.

A key study involving bioactivity-guided isolation of compounds from Spiranthes sinensis demonstrated the cytotoxic potential of several contained phenanthrenes. While the explicit IC50 values for this compound were not detailed in the accessible literature, the study provided valuable data for other closely related phenanthrenes isolated from the same source.

Table 1: Cytotoxic Activity of Phenanthrenes from Spiranthes sinensis

| Compound | Cell Line | IC50 (μM) |

| Spiranthesphenanthrene A | SGC-7901 (gastric cancer) | 25.3 ± 4.1 |

| HepG2 (liver cancer) | 30.2 ± 5.6 | |

| B16-F10 (melanoma) | 19.0 ± 7.3 | |

| Compound 7 (a known phenanthrene) | SGC-7901 (gastric cancer) | 22.1 ± 3.5 |

| HepG2 (liver cancer) | 28.4 ± 4.9 | |

| B16-F10 (melanoma) | 26.5 ± 5.1 | |

| Cisplatin (Positive Control) | SGC-7901 (gastric cancer) | 15.2 ± 2.8 |

| HepG2 (liver cancer) | 18.1 ± 3.3 | |

| B16-F10 (melanoma) | 21.4 ± 4.2 |

Data extracted from a study on cytotoxic phenanthrenes from Spiranthes sinensis.

The initial suggestion of this compound targeting Isocitrate Dehydrogenase (IDH) has not been substantiated by available experimental data. Further research is required to validate this potential mechanism of action.

Experimental Protocols

Isolation of this compound and Related Phenanthrenes from Spiranthes sinensis

The following is a generalized protocol based on methodologies reported for the isolation of phenanthrenes from Spiranthes sinensis.

1. Plant Material and Extraction:

-

Air-dried and powdered whole plants of Spiranthes sinensis are extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

2. Fractionation and Purification:

-

The ethyl acetate fraction, typically showing the highest bioactivity in preliminary screens, is subjected to further separation.

-

Silica Gel Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol of increasing polarity to yield several primary fractions.

-

Sephadex LH-20 Column Chromatography: Active fractions are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds, including this compound and other phenanthrenes, is achieved using preparative HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).

3. Structure Elucidation:

-

The chemical structures of the isolated compounds are determined using spectroscopic methods, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity and stereochemistry of the molecules.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the exact molecular weight and elemental composition of the compounds.

-

Cytotoxicity Assay (MTT Assay)

The following protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.

1. Cell Culture:

-

Human gastric cancer (SGC-7901), human hepatoma (HepG2), and murine melanoma (B16-F10) cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Treatment:

-

Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and other phenanthrenes). A positive control (e.g., cisplatin) and a vehicle control (e.g., DMSO) are also included.

3. MTT Assay:

-

After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

4. Data Analysis:

-

The cell viability is calculated as a percentage of the control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Visualizations

Caption: Workflow for the isolation and analysis of this compound.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents an intriguing natural product with a complex dimeric phenanthrene structure. While direct and extensive biological data on this compound is still emerging, the demonstrated cytotoxic activity of other phenanthrenes isolated from the same source, Spiranthes sinensis, highlights the therapeutic potential of this class of compounds. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and its analogs, paving the way for potential new discoveries in cancer drug development. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound, as well as on developing efficient synthetic routes to enable more extensive pharmacological evaluation.

References

Spiranthesol: A Technical Overview of a Dimeric Dihydrophenanthrene

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and current scientific understanding of Spiranthesol, a naturally occurring dimeric dihydrophenanthrene. While the initial isolation and structural elucidation of this compound have been documented, this paper will also highlight the significant gaps in the existing research, particularly concerning its biological activity and mechanism of action.

Discovery and History

This compound was first isolated in 1990 by a team of researchers led by Yasuhiro Tezuka from the Research Institute for Wakan-Yaku (Oriental Medicines) at Toyama Medical and Pharmaceutical University in Japan. The compound was extracted from the roots of the orchid Spiranthes sinensis (PERS.) AMES var. amoena (M. BIEBERSON) HARA, a plant used in traditional medicine.